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Compound of Interest

Compound Name: Mecarbinate

Cat. No.: B001138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Mecarbinate (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in
pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with
reported anti-hepatitis C virus (HCV) activity.[1][2][3] The following sections detail the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Mecarbinate,
along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for Mecarbinate is summarized in the tables below, providing a clear
and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
Predicted
1.30-1.45 Triplet 3H -CH2-CHs
2.40-2.50 Singlet 3H 2-CHs
3.60-3.70 Singlet 3H N-CHs
4.25-4.40 Quartet 2H -CH2-CHs
6.70 - 6.80 Doublet of doublets 1H Ar-H (C6-H)
6.90 - 7.00 Doublet 1H Ar-H (C4-H)
7.20 - 7.30 Doublet 1H Ar-H (C7-H)
8.00 - 9.00 Singlet (broad) 1H -OH

13C NMR (Carbon-13 NMR)
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Chemical Shift (ppm) Assignment
Predicted

10-15 2-CHs
15-20 -CH2-CHs
30-35 N-CHs

60 - 65 -CH2-CHs
100 - 105 C3

105 - 110 Cc7
110-115 C4
115-120 C6

130 - 135 C3a

140 - 145 C7a

150 - 155 Cc2

155 - 160 C5

165 - 170 C=0

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
Predicted
3200 - 3550 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch
1690 - 1630 Strong C=0 stretch (ester)
1600 - 1450 Medium to Strong C=C stretch (aromatic)
1320 - 1210 Strong C-O stretch (ester)
1200 - 1000 Medium C-N stretch
900 - 675 Strong Aromatic C-H bend (out-of-
plane)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
234.112488 87.23 [M+H]* (Molecular lon)
206.081100 29.04 [M+H - C2Ha]*
188.070236 100.00 [M+H - C2HsOH]*
162.090683 38.04 Further fragmentation
161.082764 33.74 Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Mecarbinate.

NMR Spectroscopy

Sample Preparation: A sample of Mecarbinate (approximately 5-10 mg) is dissolved in a
deuterated solvent (e.g., 0.5-0.7 mL of DMSO-de or CDCI3) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a Bruker AM-300 spectrometer or
equivalent.

1H NMR Parameters:

Frequency: 300 MHz

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

13C NMR Parameters:

Frequency: 75 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of Mecarbinate is finely
ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is
then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent
or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.
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Parameters:

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm—?

e Number of Scans: 16-32

o A background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of Mecarbinate is prepared by dissolving a small amount
of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration
of approximately 1 mg/mL. This solution is then further diluted to the low pg/mL or ng/mL range.

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such
as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization
source (e.g., Electrospray lonization - ESI).

Parameters (LC-MS/ESI):

lonization Mode: Positive

o Capillary Voltage: 3-4 kV

» Cone Voltage: 20-40 V

e Source Temperature: 100-150 °C

o Desolvation Temperature: 250-350 °C
e Mass Range: m/z 50-500

Visualization
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like Mecarbinate.

Sample Preparation
Solid Mecarbinate Sample

Spectrosc%ic Analysis
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NMR Spectrometer

Data Processing andllnterpretation

Process NMR Data
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Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Mecarbinate.

Logical Relationship of Spectroscopic Techniques for
Structural Elucidation

The following diagram illustrates the complementary nature of NMR, IR, and MS in determining

the structure of an organic molecule.
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NMR Spectroscopy
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Caption: Logic of Structural Elucidation using Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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